4-Methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound features a unique structure that includes a chromene ring fused with an oxazine ring, along with substituents such as methylphenyl and phenylpropyl groups. Its molecular formula is and it has a molecular weight of approximately 411.5 g/mol.
The compound can be synthesized through various methods, including multi-step processes involving condensation reactions with appropriate starting materials. It has been studied for its potential applications in medicinal chemistry and organic synthesis.
4-Methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its oxazine ring. It is also categorized under organic compounds with potential pharmacological properties.
The synthesis of 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes:
This method is favored for its mild reaction conditions and high yields of the desired product.
The molecular structure of 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 4-(4-methylphenyl)-9-(3-phenylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI Key | CDZABLLXCCAVDR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCCC5=CC=CC=C5 |
The structure consists of a fused chromene and oxazine framework that contributes to its chemical properties and reactivity.
4-Methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one participates in several chemical reactions:
The mechanism of action for 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves interactions with biological targets such as enzymes and receptors:
These interactions suggest potential therapeutic applications in various biochemical contexts.
The physical and chemical properties of 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Not specified |
Due to the lack of specific data on some physical properties in the available literature, further experimental characterization may be required for comprehensive understanding.
4-Methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has potential applications in scientific research:
Continued research into this compound may reveal additional applications in pharmaceuticals and materials science.
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9